molecular formula C8H9N5O2S B2653921 N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286714-13-3

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2653921
CAS No.: 1286714-13-3
M. Wt: 239.25
InChI Key: HYMMKUNMCUQSFF-UHFFFAOYSA-N
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Description

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the Thiazole Group: The thiazole moiety can be introduced via a nucleophilic substitution reaction.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Thiazole Derivatives: Compounds with the thiazole moiety are often studied for their antimicrobial and anticancer properties.

    Carboxamide Derivatives: These compounds are known for their diverse pharmacological activities.

Uniqueness

N-methoxy-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-methoxy-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-5-6(7(14)11-15-2)10-12-13(5)8-9-3-4-16-8/h3-4H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMMKUNMCUQSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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